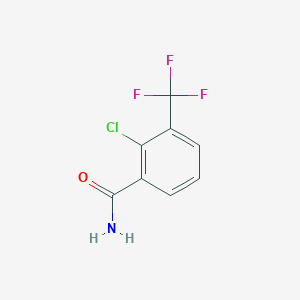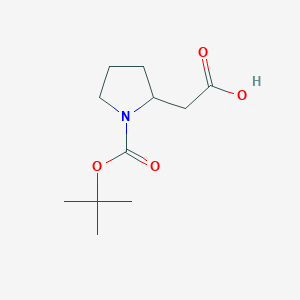
2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid
Vue d'ensemble
Description
The compound "2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid" is a nitrogenous organic molecule that is part of a class of compounds with potential relevance in various chemical and pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and the tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis to protect the amine functionality.
Synthesis Analysis
The synthesis of related compounds involves the use of protective groups and various synthetic routes. For instance, the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was achieved using iso-butoxycarbonyl chloride via the mixed anhydride method . This method could potentially be adapted for the synthesis of "2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid" by modifying the starting materials and reaction conditions to suit the specific structural requirements of the target molecule.
Molecular Structure Analysis
The molecular structure of compounds with tert-butoxycarbonyl groups has been studied using various analytical techniques. X-ray diffraction studies have been used to confirm the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, revealing that it crystallizes in the triclinic space group with specific cell parameters . Similarly, the molecular structure of related compounds can be determined and compared with theoretical models using density functional theory (DFT) calculations .
Chemical Reactions Analysis
The tert-butoxycarbonyl group is known for its role in protecting amines during synthesis. The chemical behavior of this group in reactions is well-documented, although the provided papers do not specifically address the reactions of "2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid". However, insights can be drawn from the oxidative cyclization reactions and coordination behavior of related compounds, such as the synthesis of 2,6-bis[5,7-di-tert-butyl-1,3-benzoxazol-2-yl]-pyridine through cobalt(II) coordination .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the tert-butoxycarbonyl group can be inferred from spectroscopic data, such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) . Additionally, the molecular electrostatic potential and frontier molecular orbitals can be studied using DFT to reveal physicochemical properties . The intermolecular hydrogen bonds observed in the crystal structure of related compounds suggest potential for forming stable associations, which could be relevant for the compound of interest .
Applications De Recherche Scientifique
-
Chemical Synthesis
- Summary of Application : “2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid” is a chemical compound that can be synthesized from the starting material 2-aminoacetic acid .
- Methods of Application : The synthesis involves several steps, including esterification, hydrogenizing amination, Dieckmann condensation, decarboxylation, Wittig reaction, and hydrogenation . The optimal conditions for the Wittig reaction were found to be a molar ratio of 1-benzylpiperidin-3-one to ethyl-2-(diethoxyphosphoryl) acetate of 1:1.2, a reaction temperature of 0℃, and a reaction time of 8 hours .
- Results or Outcomes : Under these conditions, the conversion of 1-benzylpiperidin-3-one was 74.2%, and the yield of “2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid” was 26.4% .
-
PROTAC Development
-
Amino Acid Ionic Liquids
- Summary of Application : This compound can be used to create a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .
- Methods of Application : These Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
-
Chemical Manufacturing
-
Pharmaceutical Manufacturing
-
Commercial Availability
Safety And Hazards
Propriétés
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWKIRLZWQQMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398571 | |
| Record name | [1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid | |
CAS RN |
194154-91-1 | |
| Record name | [1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfonyl]acrylonitrile](/img/structure/B1334426.png)
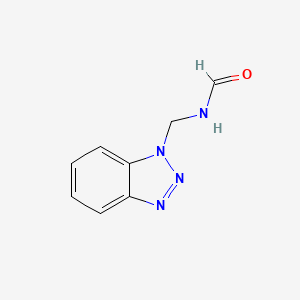

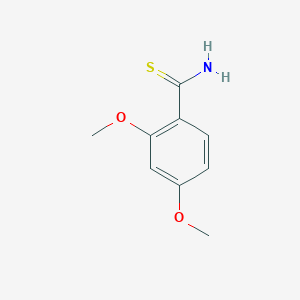
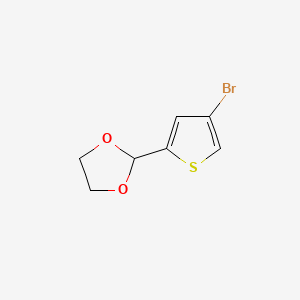
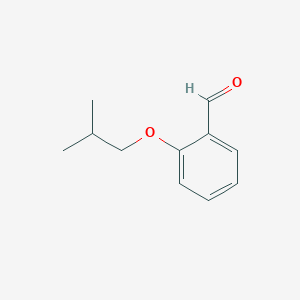
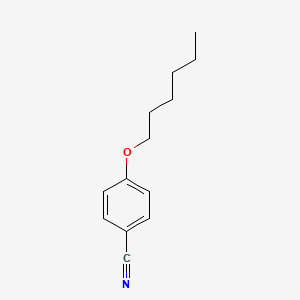
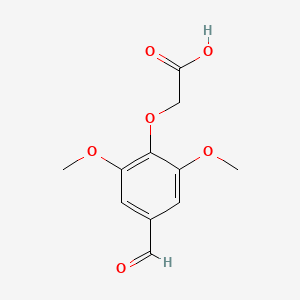
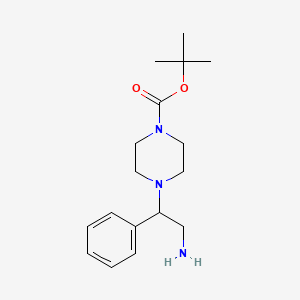
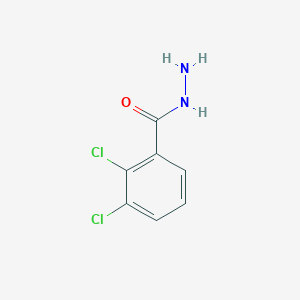
![1-[3-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B1334445.png)
